O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt
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Overview
Description
O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt is a chemical compound with the molecular formula C₆H₁₁NaO₄S₃ and a molecular weight of 266.334 g/mol . It is known for its unique structure, which includes both ethyl and sulphopropyl groups attached to a dithiocarbonate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt typically involves the reaction of ethyl dithiocarbonate with 3-sulphopropyl sodium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiocarbonate group to thiol derivatives.
Substitution: The ethyl and sulphopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide and potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted dithiocarbonates .
Scientific Research Applications
O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The dithiocarbonate group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction affects various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Sodium diethyldithiocarbamate
- Potassium ethyl xanthate
- Sodium ethyl xanthate
Uniqueness
O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt is unique due to its combination of ethyl and sulphopropyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher solubility in water and enhanced reactivity in certain chemical reactions .
Properties
CAS No. |
93894-04-3 |
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Molecular Formula |
C6H11NaO4S3 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
sodium;3-ethoxycarbothioylsulfanylpropane-1-sulfonate |
InChI |
InChI=1S/C6H12O4S3.Na/c1-2-10-6(11)12-4-3-5-13(7,8)9;/h2-5H2,1H3,(H,7,8,9);/q;+1/p-1 |
InChI Key |
TWBLZQKNRCLHCV-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=S)SCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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